Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology
Mechanism of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the biological targets they interact with . Some indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
The biochemical pathways affected by indole derivatives can also be diverse. For example, some indole derivatives have been found to have antiviral activity, potentially affecting the life cycle of viruses .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects. Specific adme properties can vary widely among different indole derivatives .
The result of the action of indole derivatives can include a range of molecular and cellular effects, depending on the specific compound and its mode of action .
The action environment, including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of indole derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate certain signaling pathways that promote cell proliferation and survival. It also affects gene expression by binding to specific transcription factors, leading to changes in the expression of target genes. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Firstly, the compound binds to specific biomolecules, such as enzymes and proteins, through non-covalent interactions. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are essential for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with various biological targets, making it useful in studying cellular processes.
Medicine: Indole derivatives are known for their biological activity, and this compound could be explored for its potential therapeutic effects.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[2-(furan-2-ylmethylamino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-2-27-22(26)21-17-9-8-15(12-19(17)24-10-4-3-7-18(21)24)29-14-20(25)23-13-16-6-5-11-28-16/h3-12H,2,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRYAKPMJQTKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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